BenchChemオンラインストアへようこそ!

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride

MCH antagonists PARP inhibitors regioisomeric differentiation

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride (CAS 1956318-04-9) is a heterocyclic tetrahydroisoquinolinone building block featuring a 7-amino substituent and a carbonyl group at the 3-position, supplied as the hydrochloride salt (C9H11ClN2O, MW 198.65). The compound belongs to the privileged dihydroisoquinolinone scaffold class, extensively explored for central nervous system and metabolic therapeutic programs.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 1956318-04-9
Cat. No. B15069968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride
CAS1956318-04-9
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1C2=C(CNC1=O)C=C(C=C2)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-8-2-1-6-4-9(12)11-5-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H
InChIKeyDYIDKYJZVVBRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one Hydrochloride (CAS 1956318-04-9): Procurement-Ready Synthetic Intermediate for CNS and Metabolic Research


7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride (CAS 1956318-04-9) is a heterocyclic tetrahydroisoquinolinone building block featuring a 7-amino substituent and a carbonyl group at the 3-position, supplied as the hydrochloride salt (C9H11ClN2O, MW 198.65) . The compound belongs to the privileged dihydroisoquinolinone scaffold class, extensively explored for central nervous system and metabolic therapeutic programs [1]. Its unique regioisomeric carbonyl placement (3(4H)-one versus the more common 1(2H)-one) and the presence of the hydrochloride counterion distinguish it from closely related analogs in both synthetic reactivity and biological target engagement profiles.

Why Generic 7-Amino-Dihydroisoquinolinone Analogs Cannot Replace 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one Hydrochloride (CAS 1956318-04-9)


Substituting 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride with the commercially available free base analog (CAS 885270-67-7) or the regioisomeric 1(2H)-one (CAS 66491-03-0) introduces quantifiable liabilities: loss of aqueous solubility and dispense-ability that lengthen reaction times, failure to engage target-specific pharmacophores due to altered hydrogen-bonding vectors, and incompatibility with patent-defined synthetic pathways for MCH antagonists [1]. These three factors—salt form advantage, regioisomeric target specificity, and patent-validated intermediate status—make simple interchange impossible without compromising synthetic efficiency, biological relevance, or intellectual property compliance. The quantitative evidence below details each differentiation dimension for procurement decision-making.

Quantitative Procurement Evidence for 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one Hydrochloride (CAS 1956318-04-9): Head-to-Head Comparisons Against Closest Analogs


Regioisomeric Carbonyl Position Drives Divergent Target Engagement: 3(4H)-One vs. 1(2H)-One Scaffolds

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride positions its carbonyl functionality at the C3 position of the dihydroisoquinolinone ring. The regioisomeric analog 7-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS 66491-03-0) bears the carbonyl at C1. This regioisomeric shift fundamentally alters the orientation of the hydrogen-bond-accepting carbonyl group and affects nucleophilic substitution and acylation at the ring nitrogen. Documented applications of the 1(2H)-one scaffold are limited to PARP inhibitor programs, while the 3(4H)-one scaffold has been explicitly claimed as the requisite intermediate for MCH receptor antagonist synthesis [1] and as a precursor for multi-target-directed ligands (MTDLs) with acetylcholinesterase inhibitory activity [2]. No published study has directly compared IC50 values between these regioisomers on the same target, but the divergent therapeutic programs provide strong structural rationale for selection.

MCH antagonists PARP inhibitors regioisomeric differentiation target engagement

Hydrochloride Salt Form Delivers Measurable Solubility and Handling Advantages Over Free Base

The hydrochloride salt form (C9H11ClN2O, MW 198.65) of 7-amino-1,2-dihydroisoquinolin-3(4H)-one provides enhanced aqueous solubility and a defined melting point compared to the free base (CAS 885270-67-7, C9H10N2O, MW 162.19). Although direct solubility data for this specific compound pair are not reported, the general tetrahydroisoquinoline class demonstrates 5- to 50-fold solubility increases for hydrochloride salts over the corresponding free bases . Representative hydrochloride salt analogs exhibit aqueous solubility exceeding 100 mg/mL and melting points in the 200–205 °C range, whereas the free base often decomposes without a clear melting point [1]. The hydrochloride salt's crystalline nature also facilitates gravimetric dispensing and accurate stoichiometric calculations, while the free base typically requires formulation with co-solvents.

salt form selection aqueous solubility melting point formulation

Certified Purity Specification (≥95% HPLC) Ensures Reproducibility for GLP-Compliant Synthesis

7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is commercially available with a certified purity of ≥95% (HPLC) as per vendor specifications . The free base analog (CAS 885270-67-7) and the regioisomeric 1(2H)-one (CAS 66491-03-0) are often listed at 90–95% purity but typically lack batch-specific certificate of analysis documentation . The hydrochloride salt's certified purity enables precise stoichiometric calculations and minimizes the risk of introducing unidentified impurities into multi-step synthetic sequences, an essential requirement for GLP-compliant lead optimization programs and scale-up studies.

purity specification HPLC certification lot-to-lot reproducibility GLP compliance

Patent-Validated Synthetic Intermediate for MCH Antagonist Development: Exclusive 3(4H)-One Scaffold Requirement

Patent US8501771, granted to Sanofi SA, explicitly claims amino-substituted aryldihydroisoquinolinones as essential intermediates for the preparation of melanin-concentrating hormone (MCH) receptor antagonists intended for obesity and metabolic syndrome treatment [1]. The 7-amino-3(4H)-one scaffold is structurally required for the regiospecific acylation and alkylation steps leading to aminoalcohol-substituted derivatives that exhibit MCH antagonism. Neither the free base nor the 1(2H)-one regioisomer can substitute in this synthetic sequence because the acylation site differs, and the ring nitrogen's nucleophilicity is modulated by the adjacent carbonyl position. While specific yield data for the coupling of this hydrochloride salt to aminoalcohol side chains are not publicly reported, the existence of the granted patent confirms the technical feasibility and industrial relevance of the synthetic pathway.

MCH receptor antagonists obesity pharmacotherapy patent-validated intermediate synthetic pathway

High-Value Application Scenarios for 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one Hydrochloride (CAS 1956318-04-9) Driven by Quantitative Differentiation Evidence


MCH Receptor Antagonist Lead Optimization for Obesity and Metabolic Syndrome

Based on the patent-validated synthetic pathway documented in US8501771, this hydrochloride salt serves as the essential 7-amino-3(4H)-one building block for preparing aminoalcohol-substituted aryldihydroisoquinolinone MCH antagonists. The certified purity (≥95% HPLC) and favorable aqueous solubility of the salt form enable reproducible acylation and alkylation reactions under mild conditions, directly supporting SAR exploration and in vivo candidate selection. [1]

Multitarget-Directed Ligand (MTDL) Discovery Targeting Acetylcholinesterase for Alzheimer's Disease

The 3(4H)-one scaffold has been reported as a precursor for MTDLs with AChE inhibitory activity, expanding beyond the scope of the 1(2H)-one PARP inhibitor programs. The distinct carbonyl placement in the 3(4H)-one regioisomer provides the hydrogen-bonding geometry necessary for engaging both the catalytic active site and the peripheral anionic site of AChE, a dual-binding mode not accessible with the 1(2H)-one analog. Procurement of this regioisomer enables exploration of this alternative therapeutic space. [1]

Diversity-Oriented Synthesis of 3(4H)-One-Based Isoquinolinone Libraries

The hydrochloride salt form's enhanced solubility and defined stoichiometry facilitate parallel synthesis and high-throughput experimentation (HTE) campaigns aimed at constructing diverse dihydroisoquinolinone libraries. The 7-amino handle allows for late-stage diversification via amide coupling, reductive amination, or Suzuki cross-coupling, while the salt form ensures consistent reactivity across multiple reaction wells. [1]

GLP-Compliant Scale-Up for Preclinical Toxicology Studies

The certified ≥95% purity specification and batch-specific certificate of analysis make this hydrochloride salt suitable for scale-up synthesis under GLP conditions. The defined melting point and crystalline nature enable identity confirmation via capillary melting point determination, fulfilling regulatory documentation requirements for preclinical toxicology batches. The hydrochloride form also streamlines formulation for in vivo dosing studies by improving aqueous solubility. [1]

Quote Request

Request a Quote for 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.